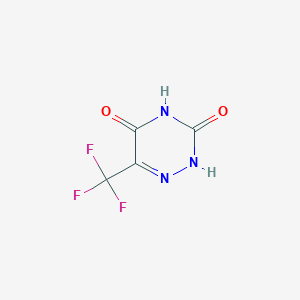

6-(Trifluoromethyl)-1,2,4-triazine-3,5(2H,4H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-(Trifluoromethyl)-1,2,4-triazine-3,5(2H,4H)-dione is a chemical compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of a trifluoromethyl group attached to the triazine ring, which imparts unique chemical and physical properties. Triazine derivatives are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Trifluoromethyl)-1,2,4-triazine-3,5(2H,4H)-dione typically involves the reaction of cyanuric chloride with trifluoromethyl-containing reagents under controlled conditions. One common method involves the nucleophilic substitution of cyanuric chloride with trifluoromethylamine, followed by cyclization to form the triazine ring . The reaction conditions often require the use of solvents such as dichloromethane or acetonitrile and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods: In industrial settings, the production of 6-(Trifluoromethyl)-1,2,4-triazine

Actividad Biológica

6-(Trifluoromethyl)-1,2,4-triazine-3,5(2H,4H)-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

- Molecular Formula : C12H8F3N3O3

- Molecular Weight : 299.21 g/mol

- CAS Number : 477854-36-7

Biological Activity Overview

The biological activity of this compound has been investigated across various studies, showcasing its potential in several therapeutic areas:

1. Anticancer Activity

Recent studies have highlighted the compound's efficacy against various cancer cell lines. For instance:

- Mechanism of Action : The compound has been shown to inhibit the eEF2K protein, which is crucial for cancer cell viability. In vitro studies demonstrated that it significantly suppressed the viability and proliferation of triple-negative breast cancer (TNBC) cell lines such as MDA-MB-231 and HCC1806 .

- Case Study : In a xenograft mouse model, the compound exhibited tumor-suppressive effects comparable to paclitaxel without notable toxicity, suggesting its potential as a novel therapeutic agent for TNBC .

2. Antibacterial Activity

The antibacterial properties of derivatives related to triazine compounds have been documented.

- Study Findings : Compounds structurally similar to this compound showed significant activity against Gram-positive and Gram-negative bacteria. For example, a related compound demonstrated an MIC ranging from 40 to 50 µg/mL against pathogens like E. faecalis and P. aeruginosa .

3. Anti-inflammatory Effects

Research indicates that triazine derivatives can modulate inflammatory responses.

- In vitro Studies : Compounds have shown inhibitory effects on pro-inflammatory cytokines such as TNF-α and IL-6. Specific derivatives exhibited up to 89% inhibition of IL-6 at concentrations lower than conventional anti-inflammatory drugs .

The mechanisms underlying the biological activities of this compound involve:

- Protein Interaction : The compound binds to specific proteins involved in cellular signaling pathways that regulate cell growth and apoptosis.

- Cell Cycle Regulation : Studies suggest that treatment with this compound leads to cell cycle arrest in the S phase, indicating its role in inducing apoptosis in cancer cells .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

6-(trifluoromethyl)-2H-1,2,4-triazine-3,5-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2F3N3O2/c5-4(6,7)1-2(11)8-3(12)10-9-1/h(H2,8,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJDNGVATLBEZTH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NNC(=O)NC1=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2F3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40345164 |

Source

|

| Record name | ST039299 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40345164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4803-08-1 |

Source

|

| Record name | ST039299 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40345164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.